Pubchem_16693212
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Overview
Description
Pubchem_16693212, also known as 2,2,6,6-Tetramethylpiperidine, is an organic compound belonging to the amine class. It is a colorless liquid with a characteristic “fishy” amine-like odor. This compound is widely used in chemistry as a hindered base, which means it is a base that is sterically hindered and thus less nucleophilic.
Preparation Methods
2,2,6,6-Tetramethylpiperidine can be synthesized through various methods. One common synthetic route involves the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . Industrial production methods typically involve similar steps but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in substitution reactions, particularly with halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like methyl iodide. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a hindered base in various organic synthesis reactions.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,6,6-Tetramethylpiperidine exerts its effects is primarily through its role as a hindered base. It interacts with molecular targets by donating electrons, thus facilitating various chemical reactions. The steric hindrance around the nitrogen atom makes it less nucleophilic, which is advantageous in certain synthetic applications.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine is unique due to its high steric hindrance and low nucleophilicity. Similar compounds include:
2,6-Dimethylpiperidine: Less sterically hindered and more nucleophilic.
N,N-Diisopropylethylamine: Another hindered base but with different steric properties.
Lithium tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.
These compounds share some similarities but differ in their steric properties and nucleophilicity, making 2,2,6,6-Tetramethylpiperidine unique in its applications.
Properties
CAS No. |
63923-83-1 |
---|---|
Molecular Formula |
C8H24S2Sn4 |
Molecular Weight |
659.3 g/mol |
InChI |
InChI=1S/8CH3.2S.4Sn/h8*1H3;;;;;; |
InChI Key |
GWYMLGUYIDYVDS-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)S[Sn](C)C.C[Sn](C)S[Sn](C)C |
Origin of Product |
United States |
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